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Compound of Interest

3-Ox0-4-(4-methylphenyl)butanoic
Compound Name: d
aci

cat. No.: B1319590

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo0-4-(4-
methylphenyl)butanoic acid, more systematically named 4-(4-methylphenyl)-4-oxobutanoic
acid. This document details its chemical identifiers, physicochemical properties, a detailed
synthesis protocol, spectroscopic data, and its relevance in drug development, particularly
through its derivatives.

Core Chemical Identifiers

The compound is known by several names, and it is crucial for researchers to recognize these
synonyms to effectively locate information. The primary identifiers are summarized below.

Identifier Type Value Reference

4-(4-methylphenyl)-4-
Preferred IUPAC Name ) ) [1]
oxobutanoic acid

CAS Number 4619-20-9 [2][3][4]
PubChem CID 244162 [1]
EC Number 610-285-9 [4]
UNII ZYB7JU7CMX [4]
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A comprehensive list of synonyms is provided to aid in literature searches.

Synonyms

3-(4-Methylbenzoyl)propionic acid[2]

3-p-Toluoylpropionic acid[1][5]

4-(p-Tolyl)-4-oxobutanoic acid

4-(4-Methylphenyl)-4-oxobutyric acid[2][5]

4-0Ox0-4-(p-tolyl)butanoic acid[1]

B-(4-Methylbenzoyl)propionic acid[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of 4-(4-methylphenyl)-4-oxobutanoic acid are
critical for its handling, formulation, and analysis.
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Property Value Reference
Molecular Formula C11H1203 [2][4]
Molecular Weight 192.21 g/mol [1][5][6]
White to light brown crystalline
Appearance [2]
powder
Melting Point 127-130 °C [5]
Solubility Insoluble in water [2]
CC1=CC=C(C=C1)C(=0O)CCC(
SMILES [1]5]
=0)0
InChl=1S/C11H1203/c1-8-2-4-
9(5-3-8)10(12)6-7-
InChl [1][5]
11(13)14/h2-5H,6-7H2,1H3,
(H,13,14)
OEEUWZITKKSXAZ-
InChlKey [1][5]

UHFFFAOYSA-N

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 4-(4-methylphenyl)-4-

oxobutanoic acid.
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Spectrum Type

Key Features and Observations

1H NMR

The proton NMR spectrum will typically show
signals for the aromatic protons (a pair of
doublets in the 7-8 ppm region), the methyl
group protons on the toluene ring (a singlet
around 2.4 ppm), and two methylene groups of
the butanoic acid chain (triplets between 2.5 and
3.5 ppm). The carboxylic acid proton will appear
as a broad singlet at a higher chemical shift
(>10 ppm).

13C NMR

The carbon NMR spectrum will display signals
for the carbonyl carbons (ketone and carboxylic
acid) in the range of 170-200 ppm, aromatic
carbons between 120-150 ppm, the methyl
carbon around 21 ppm, and the two methylene

carbons between 28-35 ppm.[1]

FTIR

The infrared spectrum is characterized by a
broad O-H stretching band for the carboxylic
acid (around 2500-3300 cm™1), a sharp C=0
stretching peak for the carboxylic acid (around
1700 cm~1), and another C=0 stretching peak
for the ketone (around 1680 cm~1). Aromatic C-
H and C=C stretching bands will also be

present.

Mass Spectrometry

The mass spectrum will show a molecular ion
peak (M*) at m/z 192, corresponding to the
molecular weight of the compound. Common
fragmentation patterns include the loss of the
carboxylic acid group and cleavage at the
carbonyl group, leading to a prominent peak for

the toluoyl cation at m/z 119.[1]

Experimental Protocols
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Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

This compound is reliably synthesized via a Friedel-Crafts acylation reaction.[2]
Reaction: Friedel-Crafts Acylation of Toluene with Succinic Anhydride

Materials:

Toluene

e Succinic anhydride

e Anhydrous aluminum chloride (AICI3)

e Dichloromethane (DCM) or another suitable solvent
o Concentrated hydrochloric acid (HCI)

o Water

o Ethyl acetate

e Saturated sodium bicarbonate solution (NaHCO3)

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas
trap, suspend anhydrous aluminum chloride (a stoichiometric excess, e.g., 2.2 equivalents)
in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or
argon).

 To this stirred suspension, add succinic anhydride (1 equivalent) portion-wise, ensuring the
temperature is controlled with an ice bath.
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» Following the addition of succinic anhydride, add toluene (1 equivalent) dropwise to the
reaction mixture, maintaining the low temperature.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for a period of time (e.g., 1-2 hours) to ensure the reaction goes to
completion.

o Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow,
dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This will
decompose the aluminum chloride complex.

o Transfer the mixture to a separatory funnel. Separate the organic layer.
o Extract the aqueous layer with ethyl acetate (2-3 times).

o Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate
solution (to remove unreacted acid and HCI), and finally with brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g., a
mixture of water and ethanol or toluene) to yield pure 4-(4-methylphenyl)-4-oxobutanoic acid
as a crystalline solid.

Biological Activity and Drug Development Context

While 4-(4-methylphenyl)-4-oxobutanoic acid itself is not widely reported as a bioactive agent, it
is a key precursor to the antirheumatic drug Esonarimod, also known as KE-298. KE-298 is the
S-enantiomer of 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid.[7]

Esonarimod has been shown to have a suppressive effect on rat adjuvant arthritis and acts as
an Interleukin-1 (IL-1) antagonist.[7] IL-1 is a potent pro-inflammatory cytokine that plays a
crucial role in various inflammatory diseases. By antagonizing the IL-1 receptor, compounds
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like KE-298 can inhibit the downstream signaling cascade that leads to the expression of

inflammatory genes.

Interleukin-1 (IL-1) Signaling Pathway

The diagram below illustrates a simplified representation of the IL-1 signaling pathway, which is
a target for therapeutic intervention in inflammatory diseases. IL-1 (either IL-1a or IL-1[3) binds
to the IL-1 receptor (IL-1R), leading to the recruitment of the accessory protein IL-1RACP. This
complex then initiates a downstream signaling cascade involving MyD88, IRAK, and TRAF6,
which ultimately activates transcription factors like NF-kB and AP-1. These transcription factors
then drive the expression of genes involved in inflammation.[8][9] An antagonist would block
the initial binding of IL-1 to its receptor, thus inhibiting this entire cascade.
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Start Materials:
Toluene, Succinic Anhydride,
Anhydrous AICl3

Friedel-Crafts Acylation

(Reflux in Solvent)

Quench Reaction
(Ice + HCI)

Liquid-Liquid Extraction
(Ethyl Acetate)

Wash Organic Layer
(H20, NaHCOs, Brine)

Dry Organic Layer
(Anhydrous MgS0Oa/Na2S0a4)

Solvent Removal
(Rotary Evaporation)

Purification
(Recrystallization)

Final Product:
4-(4-methylphenyl)-4-oxobutanoic acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1319590?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methylphenyl_-4-oxobutanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Methylphenyl_-4-oxobutanoic-acid
https://en.wikipedia.org/wiki/4-(4-Methylphenyl)-4-oxobutanoic_acid
https://store.apolloscientific.co.uk/product/4-4-methylphenyl-4-oxobutanoic-acid
https://store.apolloscientific.co.uk/product/4-4-methylphenyl-4-oxobutanoic-acid
https://www.wikidata.org/wiki/Q4637072
https://www.sigmaaldrich.com/JP/ja/product/aldrich/442941
https://precision.fda.gov/ginas/app/ui/substances/2a0dc463-9e72-4e1c-8a1a-f474a308fc46
https://pubmed.ncbi.nlm.nih.gov/8882457/
https://pubmed.ncbi.nlm.nih.gov/8882457/
https://pubmed.ncbi.nlm.nih.gov/20086235/
https://www.sinobiological.com/pathways/il1-signaling-pathway
https://www.benchchem.com/product/b1319590#key-identifiers-for-3-oxo-4-4-methylphenyl-butanoic-acid
https://www.benchchem.com/product/b1319590#key-identifiers-for-3-oxo-4-4-methylphenyl-butanoic-acid
https://www.benchchem.com/product/b1319590#key-identifiers-for-3-oxo-4-4-methylphenyl-butanoic-acid
https://www.benchchem.com/product/b1319590#key-identifiers-for-3-oxo-4-4-methylphenyl-butanoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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